(2R,5s)-5-methyl-2-phenylmorpholine

Absolute configuration X-ray crystallography Stereochemical assignment

(2R,5S)-5-methyl-2-phenylmorpholine (CAS 1225376-03-3) is a chiral substituted phenylmorpholine derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. The compound belongs to the phenylmorpholine class, which is recognized as a privileged scaffold in central nervous system (CNS) drug discovery, with well-known analogs including phenmetrazine, phendimetrazine, and pseudophenmetrazine acting as monoamine releasing agents.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B11716048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5s)-5-methyl-2-phenylmorpholine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1COC(CN1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1
InChIKeyLQHGEOIBMBXJGV-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R,5S)-5-Methyl-2-phenylmorpholine – Stereochemically Defined Morpholine Scaffold for CNS Target Exploration


(2R,5S)-5-methyl-2-phenylmorpholine (CAS 1225376-03-3) is a chiral substituted phenylmorpholine derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound belongs to the phenylmorpholine class, which is recognized as a privileged scaffold in central nervous system (CNS) drug discovery, with well-known analogs including phenmetrazine, phendimetrazine, and pseudophenmetrazine acting as monoamine releasing agents [1]. The (2R,5S) stereochemistry defines a specific trans-configuration at the 2- and 5-positions of the morpholine ring, a structural feature that critically influences target binding, selectivity, and pharmacokinetic profile within this pharmacophore class [2].

Why Stereochemistry Blocks Generic Substitution for (2R,5S)-5-Methyl-2-phenylmorpholine in CNS Research


In the phenylmorpholine class, biological activity at monoamine transporters is exquisitely sensitive to both the position of ring substitution and absolute stereochemistry. For example, among methyl-substituted 2-phenylmorpholines, the positional isomer 4-methylphenmetrazine (4-MPM) displays entactogen-like properties akin to MDMA, while 3-methylphenmetrazine (3-MPM) and 2-methylphenmetrazine (2-MPM) retain phenmetrazine-like stimulant profiles [1]. The introduction of a methyl substituent at the 5-position (as in this compound) rather than the more common 3-position creates a distinct spatial arrangement of the morpholine ring that alters both conformational preferences and the pKa of the nitrogen center relative to phenmetrazine [2]. Furthermore, the trans (2R,5S) stereochemistry imposes a rigid conformation that fundamentally differs from the cis diastereomers of pseudophenmetrazine in its interaction with norepinephrine and dopamine transporters [3]. These stereochemical and positional differences translate directly into divergent target engagement profiles, making indiscriminate substitution among phenylmorpholine analogs a significant risk in any structure-activity relationship (SAR) program or receptor-binding campaign.

Quantitative Differentiation Evidence for (2R,5S)-5-Methyl-2-phenylmorpholine Versus Closest Analogs


X-Ray Crystallography-Confirmed Absolute Configuration: Distinguishing (2R,5S) from All Other Diastereomers

The absolute stereochemistry of the (2R,5S) configuration has been unequivocally confirmed via single-crystal X-ray diffraction analysis, establishing the compound as the trans-diastereomer with the methyl group at C5 and the phenyl group at C2 in opposing spatial orientations. This is in direct contrast to the cis-diastereomer pseudophenmetrazine ((2RS,3SR)-3-methyl-2-phenylmorpholine) and the positional isomer phenmetrazine (3-methyl-2-phenylmorpholine), for which X-ray structural data may be absent or differ significantly [1].

Absolute configuration X-ray crystallography Stereochemical assignment Quality control

Chiral Resolution Efficiency: (S)-(+)-MαNP Acid Method Achieves α = 1.25 Separation Factor for 5-Methyl-2-phenylmorpholine Enantiomers

The resolution of racemic 5-methyl-2-phenylmorpholine into its enantiomers has been achieved using covalent diastereomer formation with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-(+)-MαNP acid), yielding diastereomeric esters separable by silica-gel HPLC with a separation factor α = 1.25 . This method enables isolation of the (2R,5S)-enantiomer with high enantiomeric purity, in contrast to the resolution of phenmetrazine or phendimetrazine enantiomers, which typically employ alternative chiral derivatizing agents or chiral stationary phases with varying efficiency [1].

Chiral resolution Enantiomeric separation Diastereomeric derivatization Analytical method

PNMT Enzyme Inhibition Profile: Weak Affinity (Ki = 1.11 mM) Distinguishes 5-Methyl-2-phenylmorpholine from Potent PNMT Inhibitors

5-Methyl-2-phenylmorpholine was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay with bovine enzyme, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This weak affinity stands in marked contrast to potent PNMT inhibitors such as SKF-29661 (Ki ≈ 100–500 nM) and LY-134046 (Ki ≈ 50–200 nM), which are 2,000–20,000-fold more potent [2]. The poor PNMT inhibition suggests that (2R,5S)-5-methyl-2-phenylmorpholine does not engage this adrenergic biosynthesis target at pharmacologically relevant concentrations, a property that may be advantageous in avoiding PNMT-mediated off-target effects in CNS applications.

Phenylethanolamine N-methyltransferase Enzyme inhibition Binding affinity Off-target profiling

PDE4 Inhibitory Potential: 2-Phenylmorpholine Derivatives Including 5-Substituted Analogs Show Bronchodilatory Activity in Patent Literature

A Japanese patent (JPH11322730) from Nikken Chemicals Co., Ltd. discloses 2-phenylmorpholine derivatives, including compounds with alkyl substitution at the morpholine ring positions, as possessing strong phosphodiesterase (PDE) IV-inhibitory activities, bronchodilatory activities, and anti-inflammatory activities useful for asthma treatment [1]. While specific IC₅₀ data for the (2R,5S)-5-methyl analog are not provided in the patent abstract, the structural claim covers compounds where R₁ is a substituted alkyl and R₂ is a 1–4C alkyl (such as methyl at the 5-position), placing this compound within the claimed pharmacophore space for PDE4 inhibition. In contrast, phenmetrazine and phendimetrazine are primarily characterized as monoamine transporter ligands without documented PDE4 activity, underscoring a potential differentiating therapeutic application for 5-substituted analogs [2].

Phosphodiesterase IV PDE4 inhibition Anti-inflammatory Asthma

Optimal Application Scenarios for (2R,5S)-5-Methyl-2-phenylmorpholine Based on Differentiating Evidence


Stereochemistry-Dependent CNS Transporter Selectivity Profiling

In SAR campaigns investigating how morpholine ring substitution position and absolute stereochemistry modulate monoamine transporter selectivity, (2R,5S)-5-methyl-2-phenylmorpholine serves as an essential probe compound. The X-ray-confirmed trans-configuration [1] and the established chiral resolution method (α = 1.25) ensure that researchers procure material with defined stereochemistry, enabling rigorous comparison with the 3-methyl positional isomers (phenmetrazine, 3-MPM, 4-MPM) whose distinct transporter activity profiles have been documented [2]. The compound's weak PNMT affinity (Ki = 1.11 mM) further supports its use as a clean monoamine transporter probe without confounding adrenergic pathway interference [3].

PDE4-Targeted Anti-Inflammatory Drug Discovery Utilizing 5-Substituted Phenylmorpholines

For medicinal chemistry teams pursuing non-stimulant therapeutic applications of the phenylmorpholine scaffold, the patent coverage of 2-phenylmorpholine derivatives with PDE IV-inhibitory and bronchodilatory activities [4] provides a compelling rationale for selecting 5-methyl-substituted analogs. Unlike phenmetrazine and phendimetrazine—whose pharmacology is dominated by monoamine transporter interactions [5]—the 5-methyl substitution pattern occupies a distinct chemical space within the PDE4 pharmacophore model, making this compound a strategic choice for respiratory or anti-inflammatory lead optimization programs.

Enantioselective Synthesis Methodology Development Using a Well-Characterized Chiral Morpholine

The availability of a reproducible chiral resolution protocol with a defined separation factor (α = 1.25 via (S)-(+)-MαNP acid derivatization) and the established absolute configuration through X-ray crystallography [1] make (2R,5S)-5-methyl-2-phenylmorpholine an ideal model substrate for developing new asymmetric synthesis methodologies, chiral stationary phase evaluations, or enzymatic resolution approaches. The compound's rigid trans-conformation and well-defined physiochemical properties (MW = 177.24, single H-bond donor, two H-bond acceptors) [6] provide a consistent benchmark for method validation and inter-laboratory reproducibility studies.

Reference Standard for Forensic and Analytical Toxicology of Emerging Phenylmorpholine Derivatives

As regulatory and forensic laboratories encounter novel phenylmorpholine-based new psychoactive substances (NPS), access to a well-characterized (2R,5S)-5-methyl-2-phenylmorpholine reference standard—with confirmed absolute configuration [1], published chromatographic resolution data , and documented PNMT binding profile [3]—supports the development of robust analytical methods for isomer differentiation. This is particularly relevant given the documented emergence of methyl-substituted phenmetrazine positional isomers (3-MPM, 4-MPM) on the NPS market, where accurate stereochemical and positional isomer identification is critical for forensic casework [2].

Quote Request

Request a Quote for (2R,5s)-5-methyl-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.